molecular formula C10H21NO4S2 B2411165 3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine CAS No. 1797870-44-0

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine

Cat. No.: B2411165
CAS No.: 1797870-44-0
M. Wt: 283.4
InChI Key: IJAIUVFARHDFNA-UHFFFAOYSA-N
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Description

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their high ring-strain energy, strong molecular rigidity, and satisfactory stability

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction involves the use of light to induce the cycloaddition, forming the azetidine ring. The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a light source, such as a mercury lamp.

Industrial Production Methods

Industrial production of azetidines often involves the use of advanced synthetic techniques and large-scale reactors to ensure high yield and purity. The process may include multiple steps, such as the preparation of starting materials, the aza Paternò–Büchi reaction, and subsequent purification steps like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azetidines with different functional groups.

Mechanism of Action

The mechanism of action of 3-(isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl and azetidine moieties. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine is unique due to its specific substitution pattern and the presence of both isobutylsulfonyl and isopropylsulfonyl groups. These groups enhance its chemical stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-propan-2-ylsulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4S2/c1-8(2)7-16(12,13)10-5-11(6-10)17(14,15)9(3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAIUVFARHDFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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